(S)-4-Tosyloxy-1,2-epoxybutane
Overview
Description
(S)-4-Tosyloxy-1,2-epoxybutane is an organic compound that features a tosyl group attached to an epoxybutane backbone. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. The presence of the tosyl group enhances the compound’s electrophilicity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Tosyloxy-1,2-epoxybutane typically involves the tosylation of (S)-1,2-epoxybutane. The process begins with the preparation of (S)-1,2-epoxybutane, which can be achieved through the epoxidation of (S)-but-2-ene-1-ol using a suitable oxidizing agent such as m-chloroperbenzoic acid. The resulting epoxide is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Tosyloxy-1,2-epoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of substituted products.
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.
Reduction: The compound can be reduced to yield the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) are employed to facilitate the ring-opening.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to achieve reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido-substituted products, while ring-opening with sulfuric acid results in diols.
Scientific Research Applications
(S)-4-Tosyloxy-1,2-epoxybutane has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biological Studies: The compound is used in the preparation of biologically active molecules and as a probe in biochemical assays.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is utilized in the development of drug candidates and in the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-4-Tosyloxy-1,2-epoxybutane involves its reactivity as an electrophile. The tosyl group enhances the electrophilicity of the epoxide, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(S)-4-Tosyloxy-1,2-epoxybutane can be compared with other similar compounds, such as:
®-4-Tosyloxy-1,2-epoxybutane: The enantiomer of this compound, which has similar reactivity but different stereochemistry.
4-Mesyloxy-1,2-epoxybutane: A compound with a mesyl group instead of a tosyl group, which has different reactivity and leaving group properties.
4-Bromo-1,2-epoxybutane: A compound with a bromine atom instead of a tosyl group, which undergoes different types of nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of an epoxide ring and a tosyl group, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
2-[(2S)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUYWYPDMKZOQ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472912 | |
Record name | 2-[(2S)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91111-12-5 | |
Record name | 2-[(2S)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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